4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one
Overview
Description
4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with proteins and enzymes . They are good bioisosteres of naturally occurring nucleotides .
Mode of Action
It’s known that benzimidazole derivatives, such as carbendazim, work by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The disruption of microtubule assembly can affect various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape .
Pharmacokinetics
In a study with carbendazim, a benzimidazole derivative, it was found that after oral administration, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females .
Result of Action
The disruption of microtubule assembly by benzimidazole derivatives can lead to cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. One common method involves the reaction of 1,2-phenylenediamine with butyric acid in the presence of polyphosphoric acid (PPA) as a dehydrating agent . The reaction is carried out at elevated temperatures, typically around 140-220°C, to facilitate cyclization and formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the pyrrolidinone carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-benzimidazole: Another benzimidazole derivative with similar biological activities.
1-(1H-benzimidazol-2-yl)-2-bromoethanone: A benzimidazole derivative used as an intermediate in organic synthesis.
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: A compound with a thiazole ring fused to the benzimidazole moiety, exhibiting diverse pharmacological properties.
Uniqueness
4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one is unique due to its specific structural features, which combine the benzimidazole and pyrrolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-8-18-10-11(9-14(18)19)15-16-12-6-4-5-7-13(12)17-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSYPGWKSYKCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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